- Combination of bioactive moieties with different heteroatom(s): Application of the Suzuki cross-coupling reaction, Heteroatom Chemistry, 2012, 23(4), 399-410
Cas no 94-45-1 (6-ethoxy-1,3-benzothiazol-2-amine)
94-45-1 structure
Product Name:6-ethoxy-1,3-benzothiazol-2-amine
Numero CAS:94-45-1
MF:C9H10N2OS
MW:194.253500461578
MDL:MFCD00005788
CID:34747
PubChem ID:7192
Update Time:2024-10-25
6-ethoxy-1,3-benzothiazol-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Amino-6-ethoxybenzothiazole
- 6-ethoxybenzothiazol-2-ylamine
- 2-AMINO-6-ETHOXYBENZOTHIAZOLE HYDROCHLORIDE
- 6-ethoxy-1,3-benzothiazol-2-amine
- 6-Ethoxy-benzothiazol-2-ylamine
- 6-Ethoxy-2-benzothiazolamine
- 2-Benzothiazolamine, 6-ethoxy-
- 6-Ethoxy-2-aminobenzothiazole
- Benzothiazole, 2-amino-6-ethoxy-
- 6-ethoxybenzo[d]thiazol-2-amine
- KOYJWFGMEBETBU-UHFFFAOYSA-N
- D621HZ191D
- 6-ethoxybenzothiazole-2-ylamine
- Amino-6-ethoxybenzothiazole, 2-
- NSC28731
- 2-Benzothiazolamine, 6-ethoxy- (9CI)
- DSSTox_CID_4481
- 6-Ethoxy-2-benzothiazolamine (ACI)
- Benzothiazole, 1-amino-5-ethoxy- (3CI)
- Benzothiazole, 2-amino-6-ethoxy- (6CI, 7CI, 8CI)
- (6-Ethoxybenzothiazol-2-yl)amine
- 6-Ethoxy-1,3-benzothiazol-2-ylamine
- NSC 28731
- EINECS 202-333-9
- SCHEMBL233589
- NSC-28731
- DTXCID004481
- ALBB-032571
- NS00040405
- EN300-16913
- D82450
- AS-15453
- NCGC00091160-02
- AKOS000104167
- A0716
- DTXSID9024481
- 2-Amino-6-ethoxybenzothiazole, technical grade
- UNII-D621HZ191D
- 6-Ethoxy-1,3-benzothiazol-2-amine #
- UPCMLD0ENAT5678737:001
- DB-000683
- AE-641/00784023
- Z56821892
- 6-ETHOXYBENZO(D)THIAZOL-2-AMINE
- CAS-94-45-1
- NCGC00258195-01
- MFCD00005788
- PD145341
- 2-amino-6-ethoxy-benzothiazole
- CHEMBL565755
- F1911-0015
- NCGC00091160-01
- BENZOTHIAZOLE, 1-AMINO-5-ETHOXY-
- SY049327
- CS-0070177
- Tox21_200641
- NCGC00091160-03
- 94-45-1
- STK345978
- Q27890210
- Oprea1_138686
- BIDD:GT0221
- InChI=1/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11
-
- MDL: MFCD00005788
- Inchi: 1S/C9H10N2OS/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11)
- Chiave InChI: KOYJWFGMEBETBU-UHFFFAOYSA-N
- Sorrisi: N1C2C(=CC(=CC=2)OCC)SC=1N
Proprietà calcolate
- Massa esatta: 194.05100
- Massa monoisotopica: 194.051
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 13
- Conta legami ruotabili: 2
- Complessità: 179
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 2.8
- Superficie polare topologica: 76.4
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.2164 (rough estimate)
- Punto di fusione: 162.0 to 166.0 deg-C
- Punto di ebollizione: 356.1 °C at 760 mmHg
- Punto di infiammabilità: 169.1 °C
- Indice di rifrazione: 1.6800 (estimate)
- Coefficiente di ripartizione dell'acqua: <0.1 g/100 mL at 23 ºC
- Stabilità/Periodo di validità: Stable. Incompatible with strong oxidizing agents.
- PSA: 76.38000
- LogP: 2.85840
- FEMA: 2420
- Solubilità: Non determinato
6-ethoxy-1,3-benzothiazol-2-amine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H341
- Dichiarazione di avvertimento: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R20/21/22; R36/37/38
- Condizioni di conservazione:Store at room temperature
6-ethoxy-1,3-benzothiazol-2-amine Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
6-ethoxy-1,3-benzothiazol-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A576813-250mg |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 250mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A576813-500mg |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 500mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A576813-2.5g |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 2.5g |
$ 80.00 | 2022-06-08 | ||
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80649-5mg |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | 99.0% | 5mg |
¥180 | 2021-05-07 | |
| Chemenu | CM158375-1000g |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 1000g |
$485 | 2021-06-08 | |
| Chemenu | CM158375-1000g |
6-Ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 95% | 1000g |
$485 | 2022-08-31 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IA916-100g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 100g |
¥1674.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IA916-25g |
6-ethoxy-1,3-benzothiazol-2-amine |
94-45-1 | 97.0%(T) | 25g |
¥420.0 | 2022-06-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0716-25G |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | >97.0%(T) | 25g |
¥290.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0716-500G |
2-Amino-6-ethoxybenzothiazole |
94-45-1 | >97.0%(T) | 500g |
¥2940.00 | 2024-04-15 |
6-ethoxy-1,3-benzothiazol-2-amine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, 0 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 3 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, rt
Riferimento
- Synthesis of benzimidazolyl-1,3,4-oxadiazol-2ylthio-N-phenyl (benzothiazolyl) acetamides as antibacterial, antifungal and antituberculosis agents, European Journal of Medicinal Chemistry, 2012, 53, 41-51
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; > 0 °C; 15 min, 0 °C; 2 min, 0 °C; 10 min, rt; overnight, rt
Riferimento
- Synthesis, characterization and antimicrobial activity of 5,6-dimethyl thieno[2,3-d]pyrimidine derivatives, Elixir International Journal, 2018, 49838, 49838-49842
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux
Riferimento
- Synthesis and in-vitro biological evaluation of Schiff base and azetidinone of 6-ethoxy 2-aminobenzothiazole derivatives, World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(2), 797-805
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonium hydroxide Solvents: Water ; pH 11, heated
Riferimento
- Pd-Catalyzed C-H Arylation of Benzothiazoles with Diaryliodonium Salt: One-Pot Synthesis of 2-Arylbenzothiazoles, Asian Journal of Organic Chemistry, 2017, 6(2), 184-188
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Ethanol ; reflux
Riferimento
- Exploration of novel ureidobenzothiazole library against neuroinflammation, Bulletin of the Korean Chemical Society, 2011, 32(10), 3805-3808
Metodo di produzione 7
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid , Water ; 2 h, reflux
Riferimento
- Synthesis and docking studies of pyrazole-benzamide-benzothiazole conjugates as xanthine oxidase inhibitor candidates, Journal of Molecular Structure, 2023, 1290,
Metodo di produzione 9
Metodo di produzione 10
Condizioni di reazione
1.1 Solvents: Acetic acid ; 0 - 5 °C
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Bromine Solvents: Acetic acid ; 0 - 5 °C; 24 h, 0 - 5 °C
1.3 Reagents: Sodium carbonate ; neutralized
Riferimento
- Synthesis and antibacterial activity of 1-(2-diazo-6-ethoxybenzothiazolyl) substituted benzene derivatives, International Journal of Current Chemistry, 2010, 1(3), 175-179
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Bromine Solvents: Acetic acid ; 20 min, cooled; < 10 °C; 2 - 4 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 11, rt
Riferimento
- New quinolinyl-1,3,4-oxadiazoles: synthesis, in vitro antibacterial, antifungal and antituberculosis studies, Medicinal Chemistry, 2013, 9(4), 596-607
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 - 20 min, cooled
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
1.2 Reagents: Bromine Solvents: Acetic acid ; < 10 °C; 2 - 4 h, rt
1.3 Reagents: Ammonia Solvents: Water ; pH 11.0, heated
Riferimento
- Synthesis of coumarin-based 1,3,4-oxadiazol-2-ylthio-N-phenyl/benzothiazolyl acetamides as antimicrobial and antituberculosis agents, Medicinal Chemistry Research, 2013, 22(1), 195-210
Metodo di produzione 13
Metodo di produzione 14
Condizioni di reazione
1.1 Solvents: Ethanol , Acetic acid
Riferimento
- A further new method for the thiocyanation of organic compounds, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1934, 67, 944-8
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Formic acid , Acetic acid , Bromine ; -3 - 0 °C; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 11, 0 °C
Riferimento
- 2-Aminobenzothiazole derivatives: Search for new antifungal agents, European Journal of Medicinal Chemistry, 2013, 64, 357-364
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Acetic acid , Bromine ; 0 °C → rt; 3 - 24 h, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
1.2 Reagents: Ammonia Solvents: Water ; pH 10, rt
Riferimento
- Chagas Disease Drug Discovery: Multiparametric Lead Optimization against Trypanosoma cruzi in Acylaminobenzothiazole Series, Journal of Medicinal Chemistry, 2019, 62(22), 10362-10375
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Ethanol , Acetic acid ; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; basified
1.2 Reagents: Ammonia ; basified
Riferimento
- Microwave promoted synthesis of pharmacologically active pyrazolidinonyl derivatives of benzothiazoles, Pharma Chemica, 2017, 9(22), 47-49
6-ethoxy-1,3-benzothiazol-2-amine Raw materials
- 2-Chloro-4-ethoxyphenol
- Thiocyanate
- bis(cyanosulfanyl)plumbane
- Potassium thiocyanate
- Ammonium thiocyanate
- CUPRIC THIOCYANATE
6-ethoxy-1,3-benzothiazol-2-amine Preparation Products
6-ethoxy-1,3-benzothiazol-2-amine Fornitori
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
(CAS:94-45-1)2-氨基-6-乙氧基苯并噻唑
Numero d'ordine:LE5870828
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:45
Prezzo ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Membro d'oro
(CAS:94-45-1)6-ethoxy-1,3-benzothiazol-2-amine
Numero d'ordine:A1237748
Stato delle scorte:in Stock
Quantità:500g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:37
Prezzo ($):368
Email:sales@amadischem.com
6-ethoxy-1,3-benzothiazol-2-amine Letteratura correlata
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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